molecular formula C15H12Cl2N2O2S B11065436 3,6-dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide

3,6-dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide

Cat. No.: B11065436
M. Wt: 355.2 g/mol
InChI Key: GTSCNQWPRFGQBG-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO2S This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a phenylcarbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,6-dichloro-2-methoxybenzoic acid.

    Formation of Benzoyl Chloride: The benzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation: The benzoyl chloride is then reacted with phenyl isothiocyanate (C6H5NCS) in the presence of a base such as triethylamine (Et3N) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3,6-Dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of kinases or modulation of G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide is unique due to the presence of the phenylcarbamothioyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain targets and influence its reactivity in chemical transformations.

Properties

Molecular Formula

C15H12Cl2N2O2S

Molecular Weight

355.2 g/mol

IUPAC Name

3,6-dichloro-2-methoxy-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C15H12Cl2N2O2S/c1-21-13-11(17)8-7-10(16)12(13)14(20)19-15(22)18-9-5-3-2-4-6-9/h2-8H,1H3,(H2,18,19,20,22)

InChI Key

GTSCNQWPRFGQBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC(=S)NC2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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